4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S3/c1-2-20(29)24-22-25-26-23(36-22)35-14-16-12-18(28)19(13-33-16)34-21(30)15-6-8-17(9-7-15)37(31,32)27-10-4-3-5-11-27/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZOFQIWWZCIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a pyran ring, a thiadiazole moiety, and a sulfonamide functionality, which may contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyran and thiadiazole rings through multi-step reactions. The synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.
Biological Activity
The biological activities of this compound can be attributed to its structural components. Preliminary studies suggest that modifications on the thiadiazole and pyran rings significantly influence interaction strength and specificity towards various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing thiadiazole rings have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Studies have demonstrated that related compounds act as inhibitors for enzymes such as acetylcholinesterase and urease. These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antimicrobial Screening : A series of synthesized compounds based on the thiadiazole structure demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values indicating potent inhibitory effects .
- In Silico Studies : Docking studies revealed insights into how these compounds interact with target proteins. For instance, binding affinity studies showed that modifications could enhance specificity towards certain receptors .
Comparison with Similar Compounds
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)
Structural Differences :
- Benzoate Substituent : ML221 has a 4-nitro group, whereas the target compound features a 4-(piperidin-1-ylsulfonyl) group. The sulfonyl-piperidine moiety may enhance solubility or alter receptor binding compared to the nitro group.
- Thioether Chain : ML221 uses a pyrimidin-2-ylthio group, while the target compound employs a 5-propionamido-1,3,4-thiadiazol-2-ylthio group. The thiadiazole ring with a propionamido side chain could influence steric interactions and metabolic stability .
Pharmacological Activity :
- ML221 is a selective APJ antagonist with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment). It exhibits moderate permeability but poor plasma stability due to rapid hepatic metabolism .
- The target compound’s piperidin-1-ylsulfonyl group may reduce metabolic instability compared to ML221’s nitro group, though direct stability data are unavailable.
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
Sulfonamide-Containing Derivatives
- Compounds like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine () highlight the role of sulfonamide groups in enhancing antibacterial activity. The target compound’s piperidin-1-ylsulfonyl group could similarly improve membrane permeability or target engagement .
Structure-Activity Relationship (SAR) Trends
Key findings from related analogs:
Benzoate Substituents: Nitro (ML221), trifluoromethyl, and bromo groups on the benzoate ring confer APJ antagonism, but ester replacements (e.g., amides, sulfonates) abolish activity . The target compound’s 4-(piperidin-1-ylsulfonyl) group is novel; its electron-withdrawing properties may mimic nitro groups in receptor binding.
Thioether Modifications :
- Pyrimidin-2-ylthio (ML221) and thiadiazol-2-ylthio groups are tolerated, but oxidation to sulfones reduces activity .
- The propionamido side chain on the thiadiazole may enhance solubility or hydrogen bonding with the APJ receptor.
Pharmacokinetic and Selectivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
